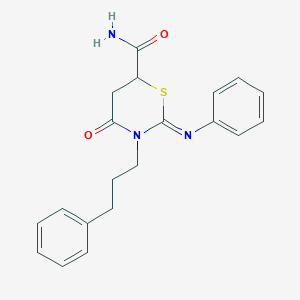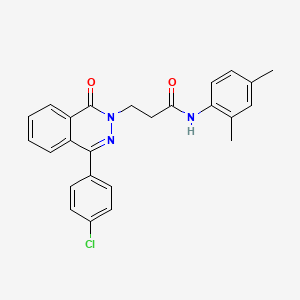![molecular formula C24H23N3O3 B11597009 5-Methyl-6-(3,4,5-trimethoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B11597009.png)
5-Methyl-6-(3,4,5-trimethoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-6-(3,4,5-trimethoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline is a complex organic compound featuring a benzimidazoquinazoline core with a trimethoxyphenyl substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-(3,4,5-trimethoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline typically involves multi-step organic reactions. One common approach includes the condensation of 3,4,5-trimethoxybenzaldehyde with appropriate amines and subsequent cyclization reactions under controlled conditions. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-6-(3,4,5-trimethoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction could produce dihydro derivatives.
Aplicaciones Científicas De Investigación
5-Methyl-6-(3,4,5-trimethoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 5-Methyl-6-(3,4,5-trimethoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline involves its interaction with various molecular targets and pathways. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions can lead to the disruption of cellular processes, making the compound a potential candidate for anti-cancer therapies .
Comparación Con Compuestos Similares
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate: A dihydrofolate reductase inhibitor.
Uniqueness
5-Methyl-6-(3,4,5-trimethoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline is unique due to its specific structural features and the presence of the trimethoxyphenyl group, which imparts distinct biological activities. Its ability to target multiple enzymes and receptors makes it a versatile compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C24H23N3O3 |
|---|---|
Peso molecular |
401.5 g/mol |
Nombre IUPAC |
5-methyl-6-(3,4,5-trimethoxyphenyl)-6H-benzimidazolo[1,2-c]quinazoline |
InChI |
InChI=1S/C24H23N3O3/c1-26-18-11-7-5-9-16(18)23-25-17-10-6-8-12-19(17)27(23)24(26)15-13-20(28-2)22(30-4)21(14-15)29-3/h5-14,24H,1-4H3 |
Clave InChI |
GJLDBYOMTSXIKC-UHFFFAOYSA-N |
SMILES canónico |
CN1C(N2C3=CC=CC=C3N=C2C4=CC=CC=C41)C5=CC(=C(C(=C5)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (4Z)-1-(3,4-dimethoxyphenyl)-4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11596932.png)
![4-({[(2Z)-2-[(4-methoxyphenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B11596935.png)
![(5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11596937.png)

![N-(4-fluorophenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11596946.png)
![2-[1-(4-benzylpiperidin-1-yl)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B11596963.png)
![(5Z)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11596965.png)
![2-[(3-bromobenzyl)sulfanyl]-3H-imidazo[4,5-b]pyridine](/img/structure/B11596977.png)
![2-{5-[(3Z)-1-{[(3-chlorophenyl)carbamoyl]methyl}-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B11596979.png)

![(5Z)-3-cyclohexyl-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B11597000.png)
![(5Z)-2-(2-methoxyphenyl)-5-[(3-methylthien-2-yl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11597017.png)
![4-[(Z)-(6-benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]-2-bromo-6-methoxyphenyl acetate](/img/structure/B11597022.png)
![ethyl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11597024.png)
